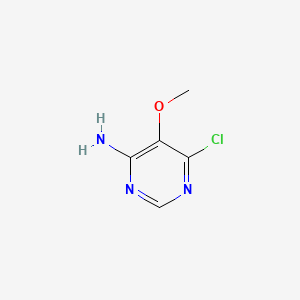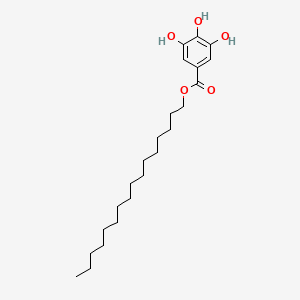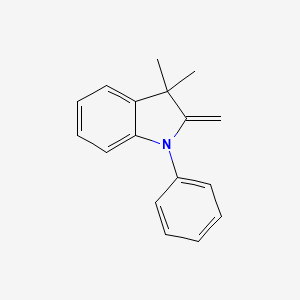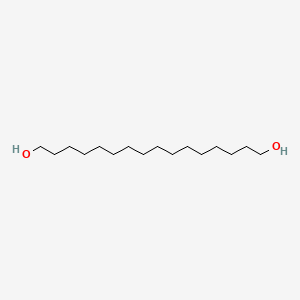
1,16-Hexadecanediol
概要
説明
1,16-Hexadecanediol is a long-chain diol with hydroxyl groups at both ends of a sixteen-carbon alkane chain. It is a compound of interest due to its potential applications in various fields, including polymer synthesis and phase transition materials. The studies provided offer insights into the synthesis, molecular structure, and physical properties of compounds related to 1,16-hexadecanediol, as well as its analogs and derivatives.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a dimeric hydroxobridged erbium(III) complex was synthesized using hexacyclen with erbium(III) trifloromethanesulfonate in acetonitrile, which is structurally related to the hexadecanediol family due to the presence of a long cyclic chain . Another study focused on the conversion of 1,2,6-hexanetriol to 1,6-hexanediol, a compound structurally similar to 1,16-hexadecanediol, using a two-step procedure from 5-hydroxymethylfurfural (HMF) with various catalysts, highlighting the potential for bio-based production of long-chain diols .
Molecular Structure Analysis
The molecular structure of compounds similar to 1,16-hexadecanediol has been analyzed through crystallography. For example, the crystal structure of 1,16-dibromohexadecane, which has a similar carbon chain length to 1,16-hexadecanediol, was determined to have an all-trans zigzag hydrocarbon chain with a layer structure influenced by terminal bromine groups . This provides insight into how substituents can affect the overall crystal structure of long-chain alkanes.
Chemical Reactions Analysis
While the provided papers do not directly discuss chemical reactions involving 1,16-hexadecanediol, they do provide information on the reactivity of structurally related compounds. For instance, the synthesis of macrocyclic receptors for ATP binding involves the formation of complex structures from simpler polyamines, which could be analogous to reactions that 1,16-hexadecanediol might undergo in the formation of polymers or other macrostructures .
Physical and Chemical Properties Analysis
The physical properties of 1,16-hexadecanediol have been studied, particularly its phase transition behavior. It was found to exhibit a solid-solid phase transition, with X-ray diffraction and dielectric constant measurements suggesting a high-temperature rotator phase similar to that observed in other long-chain alcohols . This phase behavior is significant for applications that require materials with specific thermal properties.
科学的研究の応用
Phase Transition and Structural Analysis
1,16-Hexadecanediol has been studied for its solid-solid phase transition properties. Research indicates that it exhibits a high-temperature phase, also referred to as a rotator phase, which is characterized by high dielectric constant values. This phase has been explored through X-ray diffraction experiments and dielectric constant measurements, presenting a detailed model of molecular arrangement in this high-temperature phase (Kobayashi & Nakamura, 1995).
Chemical Synthesis and Derivatives
In chemical synthesis, 1,16-Hexadecanediol has been utilized as a reactant. One application involved its reaction with potassium iodide to yield 1,16-Diiodohexadecane. Subsequent processes facilitated the introduction of a carbon-14 label, leading to the synthesis of 1-14C-17-iodoheptadecanoic acid. This process highlighted the compound's potential in the synthesis of radio-labeled compounds (Schultz, Machulla, & Feinendegen, 1989).
Biotechnological Applications
1,16-Hexadecanediol has found applications in biotechnology as well. It was involved in an oxygenation cascade catalyzed by cytochrome P450 52A3, where its conversion yielded multiple metabolites. This demonstrated its role in the terminal oxidation of n-alkanes to α,ω-dioic acids, showcasing its potential in enzymatic processes and biocatalysis (Scheller et al., 1998).
Crystal Structure Formation
The impact of 1,16-Hexadecanediol on crystal structure formation has been explored, particularly in α,γ‐Disubstituted n‐Alkanes. X-ray diffraction studies have revealed that the presence of terminal groups in such compounds significantly influences their crystal structure, suggesting the potential utility of 1,16-Hexadecanediol in materials science and crystallography (Kobayashi, Yamamoto, & Nakamura, 1995).
Surface Assembly and Molecular Interaction Studies
Investigations into the assembling behavior of 1,16-Hexadecanediol and other disubstituted alkane derivatives have provided insights into molecular interactions and surface assembly. Scanning Tunneling Microscopy (STM) studies have observed different supramolecular structures, emphasizing the compound's role in understanding intermolecular forces and molecular assembly processes (Xu et al., 2004).
特性
IUPAC Name |
hexadecane-1,16-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBXIPOYHVMPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCO)CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064788 | |
| Record name | 1,16-Hexadecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,16-Hexadecanediol | |
CAS RN |
7735-42-4, 23079-20-1 | |
| Record name | 1,16-Hexadecanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7735-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,16-Hexadecanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, compounded with 1,16-hexadecanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023079201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,16-Hexadecanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,16-Hexadecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecane-1,16-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,16-HEXADECANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z799LHM79S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

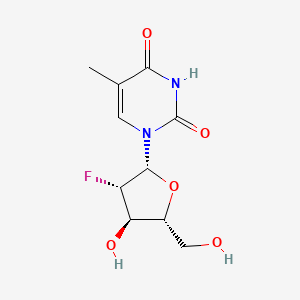
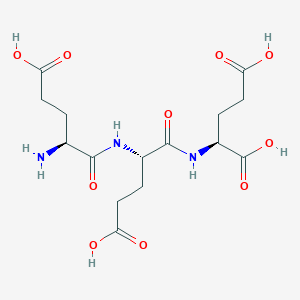
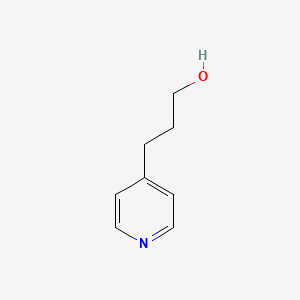
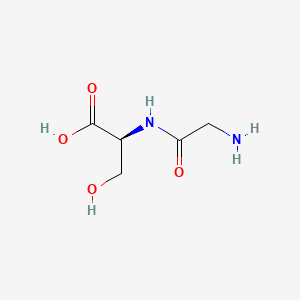
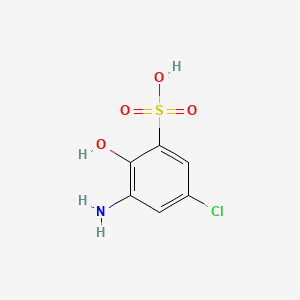
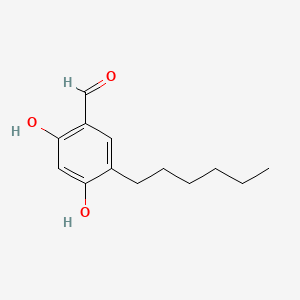
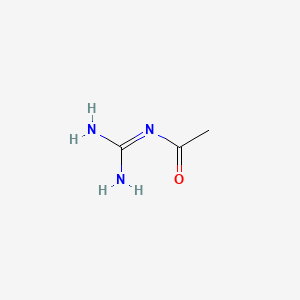
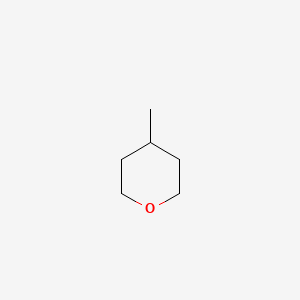
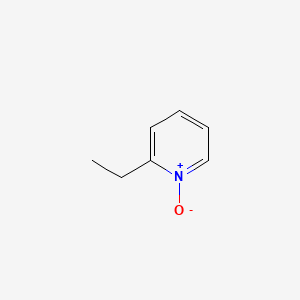
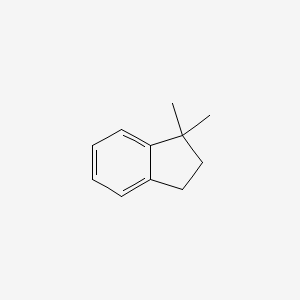
![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-](/img/structure/B1329402.png)
